
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is a unique organosilicon compound characterized by its octamethyl groups and diselenatetrasilecane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane typically involves the reaction of dimethyldichlorosilane with selenium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium atoms. The process involves multiple steps, including hydrolysis, condensation, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane exerts its effects involves the interaction of its selenium atoms with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure.
Hexamethyldisiloxane: Another organosilicon compound with fewer methyl groups and a simpler structure.
Uniqueness
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propiedades
Número CAS |
914097-03-3 |
|---|---|
Fórmula molecular |
C12H32Se2Si4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
3,3,4,4,8,8,9,9-octamethyl-1,6,3,4,8,9-diselenatetrasilecane |
InChI |
InChI=1S/C12H32Se2Si4/c1-15(2)9-13-11-17(5,6)18(7,8)12-14-10-16(15,3)4/h9-12H2,1-8H3 |
Clave InChI |
SDYWBXOLUKAJBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Se]C[Si]([Si](C[Se]C[Si]1(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
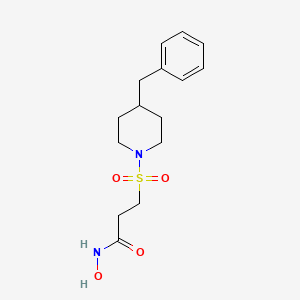
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
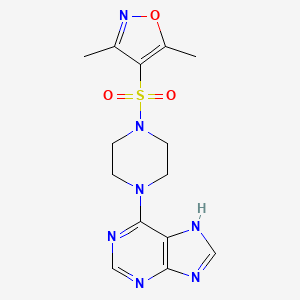
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
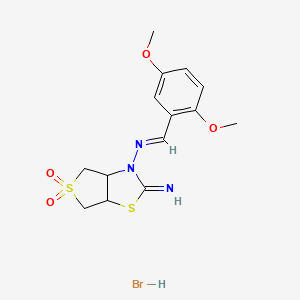
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
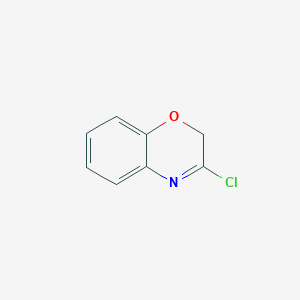
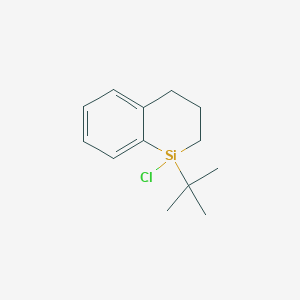
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
